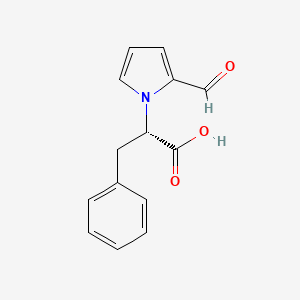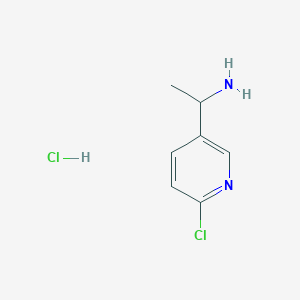![molecular formula C7H11NO2 B11768292 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 792905-68-1](/img/structure/B11768292.png)
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[221]heptane-7-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid can be synthesized through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in intramolecular Ugi reactions followed by post-condensation acylations to yield azanorbornyl peptidomimetics .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, amino acids, and acylating agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products: Major products formed from reactions involving this compound include polyfunctionalized azabicyclic peptidomimetics and other bridged aza-bicyclic structures .
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures and peptidomimetics.
Biology: The compound’s unique structure makes it valuable for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 1-azabicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein phosphatases, which are enzymes involved in regulating cellular processes . The compound’s unique structure allows it to bind to these targets effectively, modulating their activity and influencing biological outcomes.
Comparación Con Compuestos Similares
1-Azabicyclo[1.1.0]butane: A structurally unique compound with a nitrogen atom at one bridgehead.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic structure.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
Uniqueness: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique reactivity and potential for forming diverse chemical products. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
792905-68-1 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-1-3-8(6)4-2-5/h5-6H,1-4H2,(H,9,10) |
Clave InChI |
BSOXXQCXLBTRBM-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



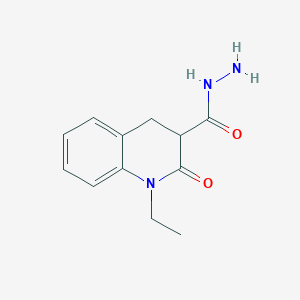
![4-[(Azetidin-3-yl)methyl]-1,3-oxazole](/img/structure/B11768244.png)
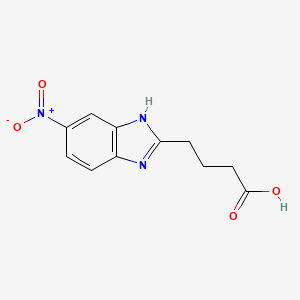
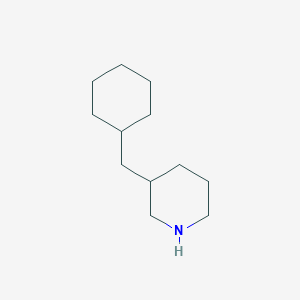
![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
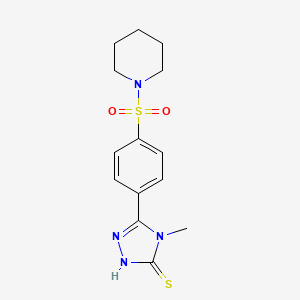
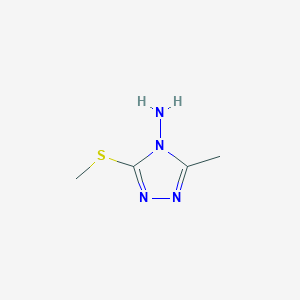
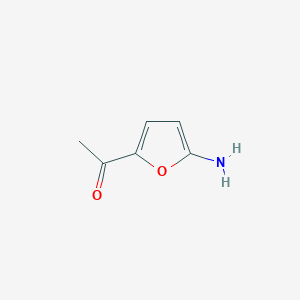
![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)
